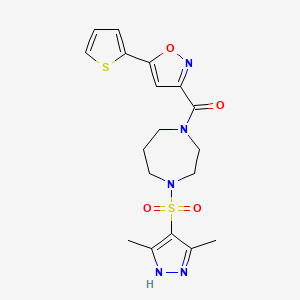
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O4S2 and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel chemical entity that integrates a pyrazole nucleus with a diazepane and isoxazole moiety. This combination suggests a potential for diverse biological activities, particularly in pharmacological applications. The following sections detail its biological activities based on current research findings.
Molecular Formula
The molecular formula for the compound is C17H20N4O3S, indicating the presence of multiple functional groups that contribute to its biological activity.
Structural Components
The structure includes:
- A pyrazole ring , known for various biological activities.
- A diazepane ring, which may influence neuropharmacological properties.
- An isoxazole moiety, often associated with anti-inflammatory and analgesic effects.
Pharmacological Properties
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of pharmacological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial and Antitubercular Activity : Compounds similar to the one have been evaluated for their antimicrobial properties against various pathogens. In vitro studies have indicated effective inhibition against Mycobacterium tuberculosis and other bacterial strains .
- Neuropharmacological Effects : The diazepane component suggests potential anxiolytic or sedative properties. Some studies have indicated that pyrazole derivatives may modulate neurotransmitter systems, providing a basis for further investigation into their use in treating anxiety or depression .
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Pyrazoles are known to inhibit cyclooxygenase enzymes involved in inflammation.
- Receptor Modulation : The diazepane structure may interact with GABA receptors, enhancing inhibitory neurotransmission.
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-12-17(13(2)20-19-12)29(25,26)23-7-4-6-22(8-9-23)18(24)14-11-15(27-21-14)16-5-3-10-28-16/h3,5,10-11H,4,6-9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNJYWJWQXBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














